molecular formula C58H78F6N2O17 B13411488 Pentylamine, N,N-diethyl-4-(alpha-(alpha,alpha,alpha-trifluoro-m-tolyl)benzyloxy)-, citrate, hemihydrate CAS No. 74050-99-0

Pentylamine, N,N-diethyl-4-(alpha-(alpha,alpha,alpha-trifluoro-m-tolyl)benzyloxy)-, citrate, hemihydrate

Cat. No.: B13411488
CAS No.: 74050-99-0
M. Wt: 1189.2 g/mol
InChI Key: MNYPDINJULTHSX-UHFFFAOYSA-N
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Description

Pentylamine, N,N-diethyl-4-(alpha-(alpha,alpha,alpha-trifluoro-m-tolyl)benzyloxy)-, citrate, hemihydrate is a complex organic compound with the molecular formula C58H78F6N2O17 . This compound is known for its unique chemical structure, which includes a trifluoromethyl group and a benzyloxy group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of Pentylamine, N,N-diethyl-4-(alpha-(alpha,alpha,alpha-trifluoro-m-tolyl)benzyloxy)-, citrate, hemihydrate involves multiple steps. The synthetic route typically starts with the preparation of the trifluoromethyl-substituted benzyl alcohol, which is then reacted with N,N-diethylpentylamine under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .

Chemical Reactions Analysis

Pentylamine, N,N-diethyl-4-(alpha-(alpha,alpha,alpha-trifluoro-m-tolyl)benzyloxy)-, citrate, hemihydrate undergoes various chemical reactions, including:

Scientific Research Applications

Pentylamine, N,N-diethyl-4-(alpha-(alpha,alpha,alpha-trifluoro-m-tolyl)benzyloxy)-, citrate, hemihydrate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentylamine, N,N-diethyl-4-(alpha-(alpha,alpha,alpha-trifluoro-m-tolyl)benzyloxy)-, citrate, hemihydrate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its activity, influencing its binding affinity and selectivity towards certain enzymes or receptors. The benzyloxy group also contributes to its overall chemical behavior and interactions .

Comparison with Similar Compounds

Pentylamine, N,N-diethyl-4-(alpha-(alpha,alpha,alpha-trifluoro-m-tolyl)benzyloxy)-, citrate, hemihydrate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

74050-99-0

Molecular Formula

C58H78F6N2O17

Molecular Weight

1189.2 g/mol

IUPAC Name

N,N-diethyl-4-[phenyl-[3-(trifluoromethyl)phenyl]methoxy]pentan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate

InChI

InChI=1S/2C23H30F3NO.2C6H8O7.H2O/c2*1-4-27(5-2)16-10-11-18(3)28-22(19-12-7-6-8-13-19)20-14-9-15-21(17-20)23(24,25)26;2*7-3(8)1-6(13,5(11)12)2-4(9)10;/h2*6-9,12-15,17-18,22H,4-5,10-11,16H2,1-3H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2

InChI Key

MNYPDINJULTHSX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)OC(C1=CC=CC=C1)C2=CC(=CC=C2)C(F)(F)F.CCN(CC)CCCC(C)OC(C1=CC=CC=C1)C2=CC(=CC=C2)C(F)(F)F.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O

Origin of Product

United States

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